A Technical Guide to 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose: A Photocleavable Modulator of Plant Metabolism
A Technical Guide to 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose: A Photocleavable Modulator of Plant Metabolism
This guide provides an in-depth technical overview of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose, a synthetic caged compound designed for the precise spatiotemporal control of trehalose-6-phosphate signaling in plants. This molecule serves as a powerful tool for researchers in plant biology, agricultural science, and drug discovery to investigate and manipulate fundamental metabolic pathways that govern plant growth, development, and stress resilience.
Introduction: Unlocking Metabolic Control with Light
Trehalose-6-phosphate (T6P) has emerged as a critical signaling molecule in plants, acting as a proxy for sucrose availability and regulating carbon allocation and utilization.[1][2] Its central role in linking metabolic status to growth and developmental processes makes it a prime target for agricultural biotechnology.[3] However, the direct application of T6P to plants is hindered by its impermeability to cell membranes and its rapid metabolism. To circumvent these limitations, a photocaged version, 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose, was developed. This innovative compound allows for the controlled release of T6P within plant tissues upon exposure to light, offering unprecedented precision in studying its downstream effects.[4][5][6]
The caging strategy employs the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, a well-characterized photolabile protecting group.[7] The DMNB moiety effectively masks the biological activity of the trehalose derivative until it is cleaved by near-UV light or sunlight, releasing active T6P and a biologically inert nitrosobenzaldehyde byproduct.[7][8] This technology enables researchers to bypass the complexities of genetic modification and directly investigate the impact of T6P on crop yield and stress tolerance in a dose-dependent and temporally controlled manner.[6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose is essential for its effective application in research.
| Property | Value | Source |
| Molecular Formula | C30H41N2O22P | [9] |
| Molar Mass | 812.62 g/mol | [9] |
| CAS Number | 1404341-58-7 | [9] |
| Photocaging Group | 4,5-dimethoxy-2-nitrobenzyl (DMNB) | |
| Absorption Maximum (λmax) | ~355 nm | |
| Recommended Uncaging Wavelength | ≤360 nm | |
| Solubility | Soluble in organic solvents such as DMSO and methanol. Aqueous solubility is limited. | General knowledge for caged compounds |
| Storage | Store at -20°C in the dark to prevent premature uncaging and degradation. | General laboratory practice for light-sensitive compounds |
Mechanism of Action: Light-Induced Activation of the T6P Signaling Pathway
The utility of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose lies in its ability to be selectively activated by light to release T6P, which then integrates into the plant's endogenous signaling network.
The Photocleavage Reaction
The core of this technology is the photolysis of the DMNB caging groups. Upon absorption of photons in the near-UV spectrum, the nitrobenzyl moiety undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic carbon-oxygen bond. This releases the active T6P molecule and the byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde.
Caption: Photocleavage of 6-O-Bis-(DMNB)-D-trehalose.
The Trehalose-6-Phosphate (T6P) Signaling Pathway
Once released, T6P acts as a key regulator of plant metabolism and development.[1][10] It is synthesized endogenously from UDP-glucose and glucose-6-phosphate by the enzyme trehalose-6-phosphate synthase (TPS).[1][10] T6P levels are tightly correlated with sucrose availability, positioning it as a crucial signal of a plant's carbon status.
A primary downstream target of T6P is the SNF1-related protein kinase 1 (SnRK1).[11][12] T6P inhibits the activity of SnRK1, a kinase that is activated under low-energy conditions and promotes catabolic processes while repressing growth.[11] By inhibiting SnRK1, elevated T6P levels signal a state of high carbon availability, thereby promoting anabolic pathways such as starch and protein synthesis, and ultimately supporting plant growth and development.[1][3][13]
Caption: The T6P signaling pathway in plants.
Experimental Protocols
The following protocols provide a framework for the synthesis and application of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose. These should be adapted based on the specific experimental system and research objectives.
Synthesis of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose
The synthesis of this compound is a multi-step process that requires expertise in organic chemistry. A general synthetic strategy involves the phosphitylation of a partially protected trehalose derivative followed by oxidation.
Materials:
-
2,3,4,2',3',4',6'-heptakis-O-(trimethylsilyl)-α,α-trehalose
-
bis-(4,5-dimethoxy-2-nitrobenzyl)-N,N-diisopropylphosphoramidite
-
1H-tetrazole
-
tert-butyl hydroperoxide
-
Anhydrous dichloromethane and acetonitrile
-
Methanol
-
Dowex resin
-
Silica gel for column chromatography
Procedure:
-
Phosphitylation: Dissolve 2,3,4,2',3',4',6'-heptakis-O-(trimethylsilyl)-α,α-trehalose and 1H-tetrazole in anhydrous acetonitrile under an inert atmosphere (e.g., argon) and cool to 0°C.
-
Add a solution of bis-(4,5-dimethoxy-2-nitrobenzyl)-N,N-diisopropylphosphoramidite in anhydrous dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to proceed at 0°C for approximately 30 minutes, monitoring by TLC.
-
Oxidation: Add tert-butyl hydroperoxide to the reaction mixture to oxidize the phosphite triester to the phosphate triester.
-
Deprotection: Quench the reaction and remove the silyl protecting groups by treating the crude product with a Dowex resin in methanol.
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography on silica gel to yield the final compound.
Note: This is a generalized procedure based on related syntheses. Researchers should consult the primary literature for detailed reaction conditions and characterization data.
Application to Plants and Photorelease of T6P
This protocol outlines a method for applying the caged compound to plants and inducing the release of T6P using a light source.
Materials:
-
Stock solution of 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose in DMSO.
-
Working solution buffer (e.g., water with a small percentage of a surfactant like Tween-20 to aid in leaf wetting).
-
Spray bottle or micropipette for application.
-
Light source (e.g., UV lamp with an output around 350-360 nm, or natural sunlight).
-
Control plants (treated with a vehicle solution without the caged compound).
Procedure:
-
Preparation of Working Solution: Prepare the desired concentration of the caged compound by diluting the DMSO stock solution into the working solution buffer. Ensure the final DMSO concentration is low (typically <0.1%) to avoid phytotoxicity.
-
Application: Apply the working solution to the plant tissues of interest. For whole-plant studies, foliar spray is a common method.[6] For localized studies, direct application to specific leaves or tissues with a micropipette can be performed.
-
Incubation (Optional): Allow a short incubation period for the compound to be absorbed by the plant tissues. This should be done in the dark or under low-light conditions to prevent premature uncaging.
-
Photorelease (Uncaging): Expose the treated plants to the light source for a defined period. The duration and intensity of light will determine the amount of T6P released. Natural sunlight is an effective and scalable light source for field applications.[5][6]
-
Post-Treatment Analysis: Harvest plant tissues at various time points after light exposure for downstream analysis, such as metabolite profiling (to measure T6P, sucrose, and starch levels), transcriptomic analysis (to assess changes in gene expression), and phenotypic analysis (to measure growth, biomass, and yield).
Caption: Experimental workflow for the application of caged T6P.
Conclusion and Future Perspectives
6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose represents a significant advancement in the chemical biology of plants. It provides a non-genetic method for manipulating a key metabolic signaling pathway with high temporal and spatial resolution. This tool is invaluable for dissecting the intricate network that governs carbon allocation and its impact on plant growth and development.
Future applications of this technology could include its use as a "plant biostimulant" in agriculture to enhance crop yields, particularly under suboptimal conditions such as drought.[5][6] Further research into optimizing the delivery and uncaging of this and similar compounds could pave the way for a new generation of smart agricultural chemicals that work in concert with a plant's natural metabolic processes to improve productivity and sustainability.
References
- 1. Frontiers | Trehalose-6-Phosphate: Connecting Plant Metabolism and Development [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Trehalose 6-phosphate signalling and impact on crop yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sunlight-activated T6P precursor: a potent biostimulant for smart agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. Trehalose-6-Phosphate: Connecting Plant Metabolism and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The trehalose 6-phosphate/SnRK1 signaling pathway primes growth recovery following relief of sink limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
